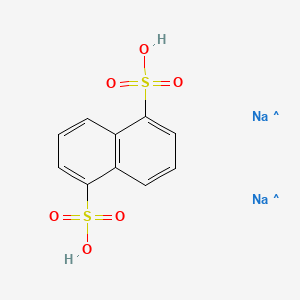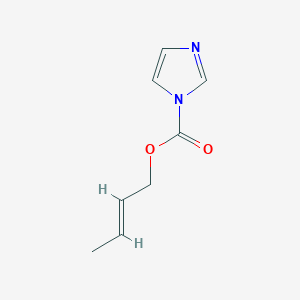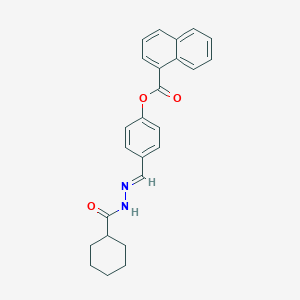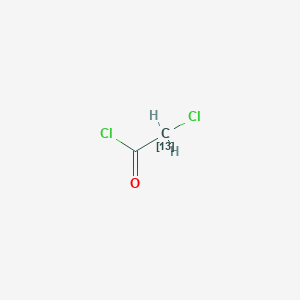![molecular formula C30H21Cl2N3O6S2 B12055398 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477733-75-8](/img/structure/B12055398.png)
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C30H21Cl2N3O6S2 and a molecular weight of 654.552 g/mol . This compound features a benzothiophene core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using chlorophenylsulfonyl chloride.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzoyl hydrazine with an appropriate aldehyde or ketone.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzothiophene moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes or receptors.
Medicine
Medicinally, compounds with benzothiophene cores are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This specific compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl and hydrazone groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzothiophene core can intercalate with DNA or interact with protein receptors, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate
- N-(4-(4-Chlorophenylsulfonyl)amino)benzoyl hydrazone derivatives
Uniqueness
Compared to similar compounds, 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its benzothiophene core, coupled with the sulfonyl and hydrazone functionalities, provides a versatile scaffold for further modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
477733-75-8 |
|---|---|
Molekularformel |
C30H21Cl2N3O6S2 |
Molekulargewicht |
654.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C30H21Cl2N3O6S2/c1-40-25-16-18(10-15-24(25)41-30(37)28-27(32)22-7-3-5-9-26(22)42-28)17-33-34-29(36)21-6-2-4-8-23(21)35-43(38,39)20-13-11-19(31)12-14-20/h2-17,35H,1H3,(H,34,36)/b33-17+ |
InChI-Schlüssel |
VTRGUMSBTCWLQB-ATZGPIRCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)
![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)





